Chemical properties of 3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one
Chemical properties of 3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one
Advanced Synthon for Heterocyclic Architecture
Executive Summary
3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one (CAS: 87488-61-7) represents a high-value "push-pull" enaminone intermediate in organic synthesis. Characterized by an electron-donating dimethylamino group conjugated to an electron-withdrawing carbonyl and a sterically significant ortho-nitro group, this molecule acts as a critical linchpin in the synthesis of nitrogenous heterocycles.
Its primary utility lies in the Leimgruber-Batcho-type indole synthesis , where it serves as a masked indole precursor. Upon reductive activation, it undergoes cyclization to form indole cores, a structural motif ubiquitous in tryptophan derivatives, alkaloids, and kinase inhibitors. This guide details the physicochemical properties, synthesis, and divergent reactivity of this compound for pharmaceutical researchers.
Chemical Profile & Molecular Architecture
2.1 Physicochemical Data
| Property | Specification |
| IUPAC Name | (E)-3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one |
| CAS Number | 87488-61-7 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO; limited solubility in water |
| Storage | Inert atmosphere, 2-8°C (Hygroscopic) |
2.2 Electronic "Push-Pull" Dynamics
The molecule exhibits a polarized
-
C-3 (
to CO): Electrophilic character masked by resonance; nucleophilic susceptibility at the -position. -
C-1 (Carbonyl): Reduced electrophilicity due to conjugation.
-
Nitro Group: Provides the latent nitrogen source for eventual cyclization.
Synthesis Protocol: The DMF-DMA Route
The most robust synthesis involves the condensation of 2-nitroacetophenone with
3.1 Reaction Mechanism[1][2]
-
Enolization: Thermal enolization of 2-nitroacetophenone.
-
Nucleophilic Attack: The enol attacks the electrophilic central carbon of DMF-DMA.
-
Elimination: Successive elimination of two molecules of methanol yields the enaminone.
3.2 Experimental Procedure (Standardized)
-
Reagents: 2-Nitroacetophenone (1.0 eq), DMF-DMA (1.2–1.5 eq).
-
Solvent: DMF (anhydrous) or neat (if high temperature is controlled).
-
Conditions: Reflux (100–110°C) for 4–12 hours under
.
Step-by-Step Protocol:
-
Charge a round-bottom flask with 2-nitroacetophenone (e.g., 10 mmol).
-
Add DMF-DMA (15 mmol) and anhydrous DMF (5 mL).
-
Heat the mixture to 110°C. Monitor the evolution of methanol (distillation head recommended to drive equilibrium).
-
Endpoint: TLC (EtOAc/Hexane 1:1) will show the disappearance of the ketone and the appearance of a bright yellow fluorescent spot (enaminone).
-
Workup: Cool to room temperature. Pour into ice-cold water. The product typically precipitates as a yellow solid.
-
Purification: Filtration followed by recrystallization from ethanol or flash chromatography (DCM/MeOH).
Chemosynthetic Versatility
The core value of this enaminone is its ability to diverge into multiple heterocyclic scaffolds.
4.1 Pathway A: Indole Synthesis (Reductive Cyclization)
This is the primary pharmaceutical application . Reducing the nitro group to an amine triggers an intramolecular attack on the enaminone double bond (Michael-type addition/elimination) or the carbonyl, followed by loss of dimethylamine and water to form the indole ring.
-
Reagents:
/Pd-C, Fe/AcOH, or . -
Mechanism: Nitro
Amine Cyclization Elimination of .
4.2 Pathway B: Pyrazole Synthesis
Reaction with hydrazines displaces the dimethylamino group and cyclizes with the carbonyl.
-
Reagents: Hydrazine hydrate (
) or Phenylhydrazine.[3] -
Product: 3-(2-nitrophenyl)pyrazole.
4.3 Pathway C: Isoxazole Synthesis
Reaction with hydroxylamine hydrochloride.
-
Reagents:
, NaOAc. -
Product: 5-(2-nitrophenyl)isoxazole.
Figure 1: Divergent synthesis pathways from the enaminone scaffold. The green path represents the high-value indole synthesis route.[4]
Analytical Characterization
To validate the synthesis of 3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one, look for these diagnostic signals.
5.1
NMR Spectroscopy (CDCl
, 400 MHz)
The hallmark of the trans-enaminone is the large coupling constant between the vinylic protons.
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Note |
| Vinyl-H ( | 7.80 – 8.00 | Doublet | Downfield due to N-conjugation | |
| Vinyl-H ( | 5.60 – 5.90 | Doublet | Upfield due to resonance shielding | |
| N-Me | 2.90 – 3.20 | Broad s or 2x s | - | Restricted rotation of C-N bond |
| Aryl (Nitro-ortho) | 7.50 – 8.20 | Multiplets | - | Characteristic 2-nitro pattern |
5.2 Infrared Spectroscopy (IR)
-
(Ketone): 1630–1650 cm
(Lowered frequency due to conjugation with the amino group). -
(Alkene): 1580–1600 cm
. -
(Nitro): ~1520 cm
(asymmetric) and ~1340 cm (symmetric).
Pharmaceutical Applications
This compound is not merely a reagent but a pharmacophore precursor .
-
Kinase Inhibitors: The resulting indole or pyrazole scaffolds are frequent motifs in ATP-competitive kinase inhibitors (e.g., substituted 3-aroylindoles).
-
Tryptamine Analogs: Reductive cyclization followed by side-chain modification yields tryptamine derivatives, essential for serotonin receptor modulation studies.
-
DNA Intercalators: The planar heterocyclic systems derived from this enaminone are investigated for their ability to intercalate DNA in oncology research.
References
- Leimgruber, W., & Batcho, A. D. (1971). The Leimgruber-Batcho Indole Synthesis. Organic Syntheses. (Foundational methodology for enaminone-to-indole conversion).
-
National Institutes of Health (PubChem). 3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one Compound Summary. Available at: [Link]
-
Royal Society of Chemistry. Spectral Data for Enaminone Analogs. Available at: [Link]
